molecular formula C15H15N5O B2942829 N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 799810-10-9

N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No. B2942829
CAS RN: 799810-10-9
M. Wt: 281.319
InChI Key: BXIGELWZZXNISZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives are widely distributed heterocyclic nuclei in both natural and synthetic compounds . They exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another example is the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized by various methods such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Indole derivatives have been found to exhibit various chemical reactions. For instance, they have been found to inhibit tubulin polymerization .

Future Directions

Indole derivatives have a wide range of biological activities and thus have potential for further development in various fields such as medicinal chemistry .

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-11-16-6-7-20(11)10-15(21)19-18-9-12-8-17-14-5-3-2-4-13(12)14/h2-9,17H,10H2,1H3,(H,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIGELWZZXNISZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323077
Record name N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

CAS RN

799810-10-9
Record name N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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